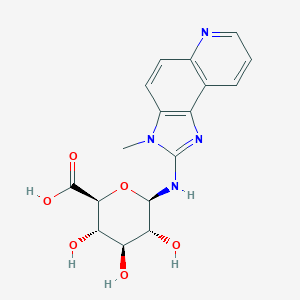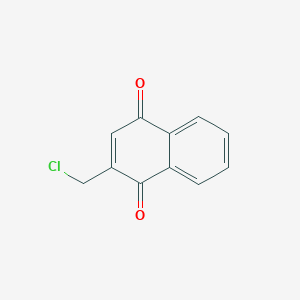
BUTANOIC ACID, 3-HYDROXY-4-(TRIPHENYLMETHOXY)-, METHYL ESTER, (S)
概要
説明
(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate is a chiral compound with significant importance in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-hydroxy-4-(trityloxy)butanoate typically involves the protection of the hydroxyl group followed by esterification. One common method includes the use of trityl chloride to protect the hydroxyl group, followed by esterification with methanol in the presence of a suitable catalyst . The reaction conditions often involve mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (S)-Methyl 3-hydroxy-4-(trityloxy)butanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the trityloxy group directly into the compound, making the process more sustainable and scalable .
化学反応の分析
Types of Reactions
(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group yields a primary alcohol .
科学的研究の応用
(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and specialty materials
作用機序
The mechanism of action of (S)-Methyl 3-hydroxy-4-(trityloxy)butanoate involves its interaction with specific molecular targets. The hydroxyl and trityloxy groups play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved often include enzymatic catalysis and receptor-ligand interactions, which are essential for its biological and medicinal effects .
類似化合物との比較
Similar Compounds
(S)-3-Hydroxy-4-(trimethylammonio)butanoate: Similar in structure but with a trimethylammonio group instead of a trityloxy group.
3-Hydroxy-4-oxoquinolines: These compounds share the hydroxyl group but differ in the presence of a quinoline ring.
Uniqueness
(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate is unique due to its trityloxy group, which provides steric hindrance and influences its reactivity and binding properties. This makes it particularly valuable in the synthesis of sterically demanding molecules and in applications requiring specific molecular interactions .
特性
IUPAC Name |
methyl (3S)-3-hydroxy-4-trityloxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O4/c1-27-23(26)17-22(25)18-28-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,25H,17-18H2,1H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIXPBJBTPYBQH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-methylphenyl)sulfonyl]leucine](/img/structure/B51261.png)
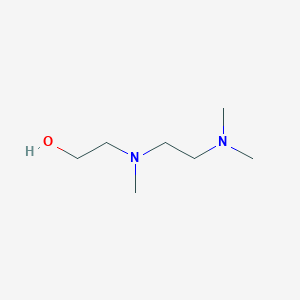
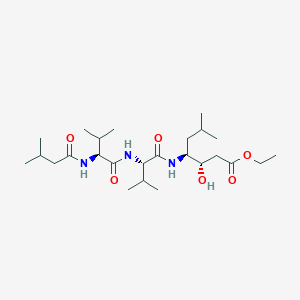
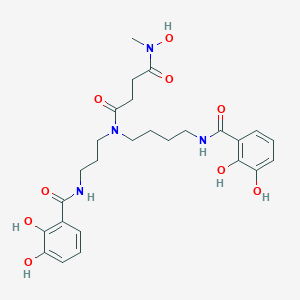
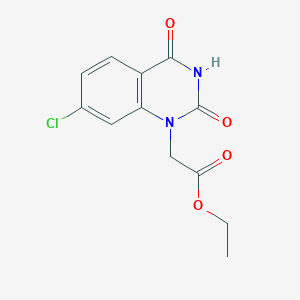
![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)
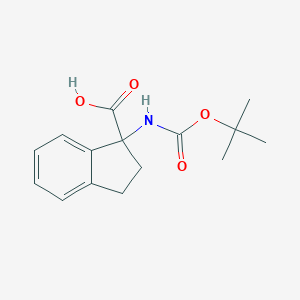

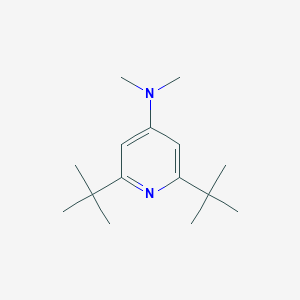
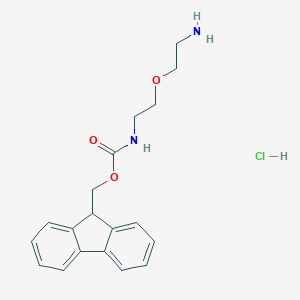
![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)
